

In-Depth Technical Guide to Ophiopojaponin C: Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiopojaponin C is a steroidal saponin isolated from the tuberous roots of Ophiopogon japonicus (L. f.) Ker-Gawl., a plant widely used in traditional medicine. As a member of the saponin class of compounds, **Ophiopojaponin C** exhibits a complex chemical architecture, comprising a steroidal aglycone and a trisaccharide moiety. This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, and the experimental methodologies employed for its characterization.

Chemical Structure and Stereochemistry

The definitive structure of **Ophiopojaponin C** was elucidated through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and mass spectrometry, in conjunction with chemical degradation studies. The compound is identified as ophiopogenin 3-O-[α -L-rhamnopyranosyl($1 \rightarrow 2$)]- β -D-xylopyranosyl($1 \rightarrow 4$)- β -D-glucopyranoside.

The aglycone, ophiopogenin, is a spirostanol-type steroid. The trisaccharide chain is attached at the C-3 position of the aglycone. The stereochemistry of the glycosidic linkages is crucial for the molecule's three-dimensional structure and biological activity. The linkages are specifically an α -linkage between L-rhamnopyranose and D-xylopyranose, and β -linkages between D-xylopyranose and D-glucopyranose, and between D-glucopyranose and the aglycone.







Molecular Formula: C45H72O17

Molecular Weight: 885.05 g/mol

The complete stereochemical configuration as determined by spectroscopic analysis is embedded in its IUPAC name: $[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-14-[(2S,3R,4S,5S,6R)-5-hydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.0<math>^2$,9.0 4 ,8.0 13 ,1 8]icos-18-ene-6,2'-oxane]-16-yl] acetate[1].

Quantitative Data ¹H and ¹³C NMR Spectral Data

The structural elucidation of **Ophiopojaponin C** heavily relies on one- and two-dimensional NMR spectroscopy. The following tables summarize the assigned ¹H and ¹³C chemical shifts for the aglycone and sugar moieties in pyridine-d₅.

Table 1: ¹3C NMR Chemical Shift Data of **Ophiopojaponin C** (Pyridine-d₅)



Carbon No.	Chemical Shift (δ) ppm	Carbon No.	Chemical Shift (δ) ppm
Aglycone	Glc		
1	37.8	1'	100.4
2	30.5	2'	75.3
3	78.1	3'	78.4
4	39.4	4'	81.6
5	141.2	5'	77.2
6	121.9	6'	62.5
7	32.3	Xyl	
8	31.8	1"	105.8
9	50.3	2"	83.3
10	37.3	3"	76.9
11	21.2	4"	70.8
12	39.9	5"	67.2
13	40.5	Rha	
14	56.7	1'''	102.1
15	31.9	2'''	72.6
16	81.2	3'''	72.8
17	62.9	4'''	74.3
18	16.5	5'''	69.9
19	19.5	6'''	18.8
20	42.1		
21	14.9	_	
22	109.5	_	
-		-	



23	31.8
24	29.3
25	30.6
26	67.1
27	17.5

Table 2: ¹H NMR Chemical Shift Data of **Ophiopojaponin C** (Pyridine-d₅)

Proton No.	Chemical Shift (δ) ppm, Multiplicity (J in Hz)
Aglycone	
H-6	5.37, d (4.8)
H-16	4.88, m
H-26	3.72, m
Нз-18	0.81, s
Нз-19	1.05, s
Нз-21	0.98, d (6.8)
Нз-27	0.78, d (6.0)
Glc	
H-1'	4.90, d (7.6)
Xyl	
H-1"	5.20, d (7.6)
Rha	
H-1"	6.38, br s
Нз-6'''	1.76, d (6.0)



Experimental Protocols Isolation of Ophiopojaponin C

The following is a generalized protocol for the isolation of **Ophiopojaponin C** from the tubers of Ophiopogon japonicus, based on typical phytochemical procedures.

- Extraction: Dried and powdered tubers of Ophiopogon japonicus are extracted exhaustively
 with 70% ethanol at room temperature. The resulting extract is concentrated under reduced
 pressure to yield a crude extract.
- Solvent Partitioning: The crude extract is suspended in water and partitioned successively
 with petroleum ether, chloroform, ethyl acetate, and n-butanol. The saponin-rich fraction is
 typically found in the n-butanol extract.
- Column Chromatography (Silica Gel): The n-butanol extract is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of chloroformmethanol-water in increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
- Column Chromatography (Reversed-Phase C18): Fractions containing Ophiopojaponin C
 are further purified by repeated column chromatography on reversed-phase C18 silica gel,
 eluting with a gradient of methanol-water.
- Final Purification: The final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure **Ophiopojaponin C**.

Structure Elucidation

- Mass Spectrometry: The molecular formula is determined by high-resolution electrospray ionization mass spectrometry (HRESIMS).
- NMR Spectroscopy: ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra are
 recorded to determine the structure of the aglycone and the sugar moieties, as well as the
 linkage positions and stereochemistry of the glycosidic bonds.
- Acid Hydrolysis: To identify the constituent monosaccharides and the aglycone,
 Ophiopojaponin C is subjected to acid hydrolysis (e.g., with 2M HCl). The resulting sugars



are identified by comparison with authentic samples using gas chromatography (GC) or TLC. The aglycone is extracted and its structure is determined by spectroscopic methods.

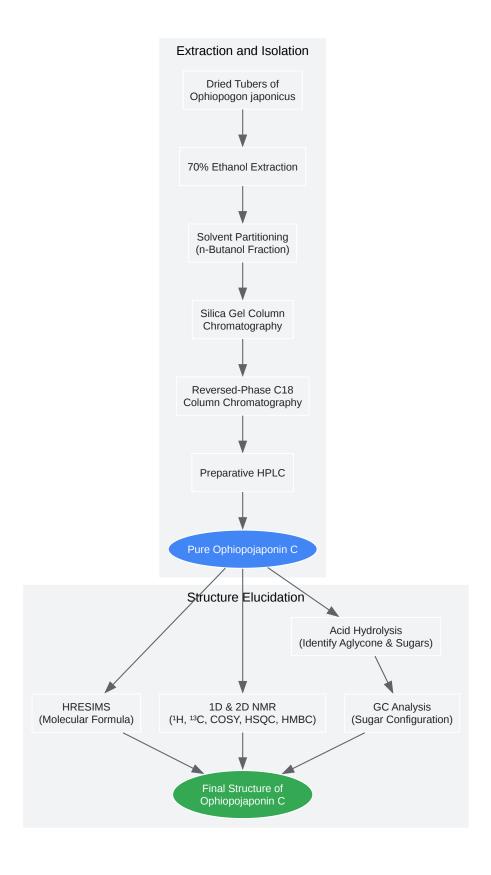
Determination of Absolute Configuration of Sugars: The absolute configuration of the sugars
 (D or L) is determined by methods such as the preparation of thiazolidine derivatives
 followed by analysis of their NMR spectra or by specific enzymatic hydrolysis.

Signaling Pathways and Biological Activity

While research on the specific biological activities and signaling pathways of **Ophiopojaponin C** is ongoing, saponins from Ophiopogon japonicus are known to possess a range of pharmacological effects, including anti-inflammatory, anti-cancer, and neuroprotective activities. Some saponins from this plant have been shown to modulate the Hippo signaling pathway, which is a critical regulator of organ size, cell proliferation, and apoptosis.

The diagram below illustrates a generalized workflow for the isolation and characterization of **Ophiopojaponin C**.



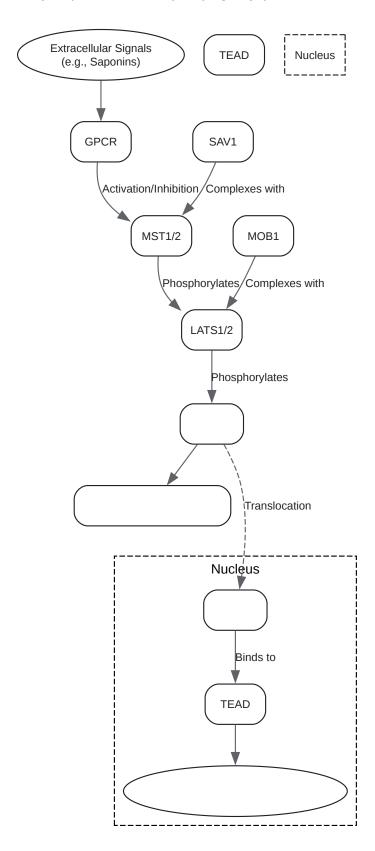


Click to download full resolution via product page

Caption: Workflow for the Isolation and Structural Elucidation of **Ophiopojaponin C**.



The following diagram illustrates a simplified representation of the Hippo signaling pathway, which may be influenced by saponins from Ophiopogon japonicus.





Click to download full resolution via product page

Caption: Simplified Hippo Signaling Pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to Ophiopojaponin C: Chemical Structure and Stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8262807#ophiopojaponin-c-chemical-structure-and-stereochemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com